molecular formula C8H8BrNO3 B1521084 1-(5-Bromo-2-nitrophenyl)ethanol CAS No. 1020575-89-6

1-(5-Bromo-2-nitrophenyl)ethanol

Cat. No. B1521084
M. Wt: 246.06 g/mol
InChI Key: QVXFCFXDPDWGNG-UHFFFAOYSA-N
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Patent
US07960552B2

Procedure details

Methyl magnesium bromide (7.97 mL of 3.0 M in tetrahydrofuran, 23.91 mmol) was added dropwise to 5-bromo-2-nitro-benzaldehyde (5.00 g, 21.73 mmol) in tetrahydrofuran (72 mL) at −78° C. After the addition was complete, the reaction was stirred for 15 min at −78° C. Then, the mixture was quenched with water and diethyl ether was added. The reaction was allowed to warm to room temperature and 10% citric acid solution was added. The layers were separated and the organic layer was dried over anhydrous magnesium sulfate, then filtered and concentrated. The residue was purified by silica gel chromatography eluting with 1:7 ethyl acetate:hexanes to give 1.68 g (31%) of 1-(5-bromo-2-nitrophenyl)-ethanol as a solid. 1H NMR (400 MHz, d6-DMSO): δ 7.95 (d, J=2 Hz, 1H), 7.87 (d, J=9 Hz, 1H), 7.71 (dd, J=9, 2 Hz, 1H), 5.64 (d, J=4 Hz, 1H), 5.16-5.09 (m, 1H), 1.36 (d, J=6 Hz, 3H).
Quantity
7.97 mL
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
72 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][Mg]Br.[Br:4][C:5]1[CH:6]=[CH:7][C:8]([N+:13]([O-:15])=[O:14])=[C:9]([CH:12]=1)[CH:10]=[O:11]>O1CCCC1>[Br:4][C:5]1[CH:6]=[CH:7][C:8]([N+:13]([O-:15])=[O:14])=[C:9]([CH:10]([OH:11])[CH3:1])[CH:12]=1

Inputs

Step One
Name
Quantity
7.97 mL
Type
reactant
Smiles
C[Mg]Br
Name
Quantity
5 g
Type
reactant
Smiles
BrC=1C=CC(=C(C=O)C1)[N+](=O)[O-]
Name
Quantity
72 mL
Type
solvent
Smiles
O1CCCC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-78 °C
Stirring
Type
CUSTOM
Details
the reaction was stirred for 15 min at −78° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
After the addition
CUSTOM
Type
CUSTOM
Details
Then, the mixture was quenched with water and diethyl ether
ADDITION
Type
ADDITION
Details
was added
TEMPERATURE
Type
TEMPERATURE
Details
to warm to room temperature
ADDITION
Type
ADDITION
Details
10% citric acid solution was added
CUSTOM
Type
CUSTOM
Details
The layers were separated
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the organic layer was dried over anhydrous magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The residue was purified by silica gel chromatography
WASH
Type
WASH
Details
eluting with 1:7 ethyl acetate

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
BrC=1C=CC(=C(C1)C(C)O)[N+](=O)[O-]
Measurements
Type Value Analysis
AMOUNT: MASS 1.68 g
YIELD: PERCENTYIELD 31%
YIELD: CALCULATEDPERCENTYIELD 31.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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